N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide
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Description
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been studied extensively and are known to interact with various biological targets
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrazolo[3,4-b]pyridine derivatives .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities .
Properties
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-4-11-26-21-18(13-16-12-14(2)5-10-19(16)23-21)20(25-26)24-22(28)15-6-8-17(9-7-15)27(29)30/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKNVBOHAZGMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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